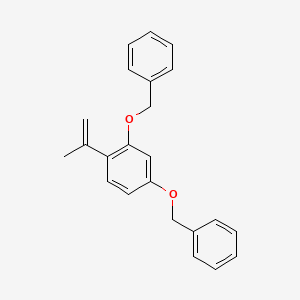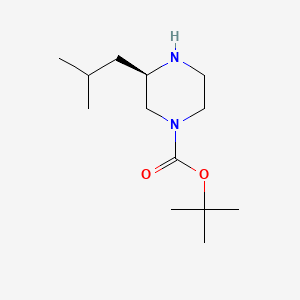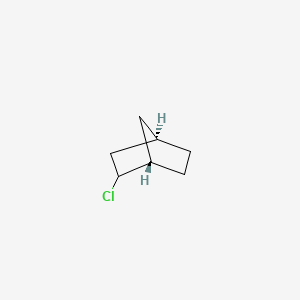
exo-2-Chloronorbornane
Overview
Description
Exo-2-Chloronorbornane is a bicyclic organic compound . It undergoes amination with trichloramine-aluminum chloride to yield 2-azabicyclo[3.2.1]octane, small amounts of the 3-isomer, and exo-2-aminonorbornane .
Synthesis Analysis
Exo-2-Chloronorbornane undergoes amination with trichloramine-aluminum chloride . This reaction yields 2-azabicyclo[3.2.1]octane, small amounts of the 3-isomer, and exo-2-aminonorbornane .Molecular Structure Analysis
The molecular formula of exo-2-Chloronorbornane is C7H11Cl . The molecular weight is 130.62 . The SMILES string representation is ClC1C[C@@H]2CC[C@H]1C2 .Chemical Reactions Analysis
Exo-2-Chloronorbornane undergoes amination with trichloramine-aluminum chloride . This reaction yields 2-azabicyclo[3.2.1]octane, small amounts of the 3-isomer, and exo-2-aminonorbornane .Physical And Chemical Properties Analysis
Exo-2-Chloronorbornane has a density of 1.1±0.1 g/cm^3 . Its boiling point is 159.2±0.0 °C at 760 mmHg . The vapour pressure is 3.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 38.0±3.0 kJ/mol . The flash point is 44.4±0.0 °C . The index of refraction is 1.497 . The molar refractivity is 35.1±0.4 cm^3 .Scientific Research Applications
Organic Building Blocks
“exo-2-Chloronorbornane” is an organic compound that serves as a building block in various chemical reactions . It has a molecular weight of 130.62 and its empirical formula is C7H11Cl .
Amination Reactions
“exo-2-Chloronorbornane” undergoes amination with trichloramine-aluminum chloride to yield 2-azabicyclo[3.2.1]octane, small amounts of the 3-isomer and exo-2-aminonorbornane . This reaction is significant in the synthesis of nitrogen-containing compounds.
Friedel-Crafts Alkylation
This compound has been employed as a reagent during Friedel-Crafts alkylation of benzene and substituted benzenes with tin (IV) chloride or aluminium trichloride . This reaction is a method of introducing alkyl groups into aromatic rings.
Safety and Hazards
Mechanism of Action
Target of Action
Exo-2-Chloronorbornane is primarily used as a reagent in the Friedel-Crafts alkylation of benzene and substituted benzenes . The primary targets of exo-2-Chloronorbornane are these aromatic compounds, where it facilitates the introduction of alkyl groups .
Mode of Action
Exo-2-Chloronorbornane interacts with its targets (benzene and substituted benzenes) through a process known as Friedel-Crafts alkylation . This reaction involves the replacement of a hydrogen atom in the aromatic compound with an alkyl group from the exo-2-Chloronorbornane . The result is a new compound with altered properties .
Biochemical Pathways
The biochemical pathway affected by exo-2-Chloronorbornane is the Friedel-Crafts alkylation pathway . This pathway is crucial in organic chemistry for the formation of carbon-carbon bonds, leading to the creation of complex organic molecules . The downstream effects include the synthesis of various organic compounds with potential applications in different fields, such as pharmaceuticals and materials science .
Result of Action
The molecular effect of exo-2-Chloronorbornane’s action is the formation of a new carbon-carbon bond in the target molecule . On a cellular level, this can lead to the creation of new organic compounds with potential biological activity. The specific effects would depend on the nature of the resulting compound .
Action Environment
The action, efficacy, and stability of exo-2-Chloronorbornane can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other substances that can react with exo-2-Chloronorbornane. For instance, the Friedel-Crafts alkylation usually requires a Lewis acid catalyst, such as aluminum chloride . Therefore, the presence and concentration of such a catalyst in the environment can significantly affect the reaction.
properties
IUPAC Name |
(1S,4R)-2-chlorobicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWBUKHIZPKRJF-JEAXJGTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
exo-2-Chloronorbornane | |
CAS RN |
765-91-3 | |
| Record name | exo-2-Chloronorbornane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



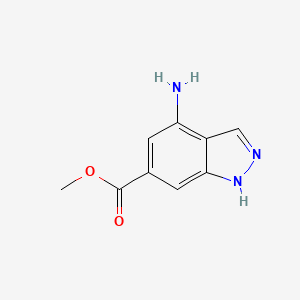
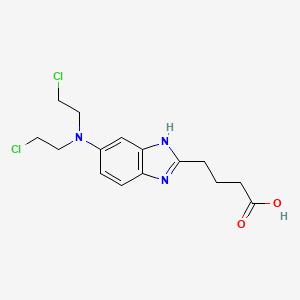


![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)


![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)
![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)
